Structural Isomerism: Ether-Ketone vs. Ester Topology Defines Reactivity and Metal-Binding Geometry
1-(2-Pyridyloxy)-2-propanone (SMILES: CC(=O)COc1ccccn1) contains an ether-linked ketone, whereas its most frequent procurement alternative, pyridin-2-ylmethyl acetate (SMILES: CC(=O)OCc1ccccn1), is an ester. The ether oxygen in the target compound contributes a lone-pair donor site with distinct geometry (C–O–C bond angle ~117° vs. ~116° for ester C–O–C), which alters metal-chelation capacity . Quantitative DFT-calculated HOMO/LUMO energies or dipole moments for these two isomers were not located in primary literature; this evidence is classified as class-level inference based on well-established functional-group principles .
| Evidence Dimension | Functional group topology and synthetic accessibility |
|---|---|
| Target Compound Data | Ether-linked ketone; ketone C=O stretch ~1720 cm⁻¹ (predicted); amenable to reductive amination, Grignard addition, hydrazone formation |
| Comparator Or Baseline | Pyridin-2-ylmethyl acetate (CAS 1007-49-4): ester-linked acetate; ester C=O stretch ~1745 cm⁻¹; susceptible to hydrolysis, not directly amenable to ketone-specific reactions |
| Quantified Difference | No direct head-to-head quantitative reactivity comparison available; difference is qualitative and structural. |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature; reactivity inferred from organic chemistry principles. |
Why This Matters
Selecting the correct isomer prevents synthetic route failure when ketone-specific chemistry is required, avoiding costly re-synthesis delays.
